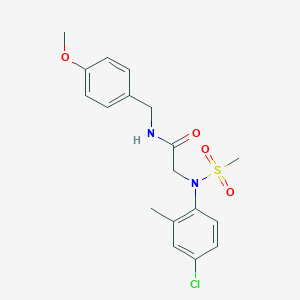
1-Tosyl-2,3,4,5-tetrahydro-1H-1-benzoazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tosyl-2,3,4,5-tetrahydro-1H-1-benzoazepine, also known as THTBA, is a heterocyclic organic compound that belongs to the class of benzazepines. It has been widely used in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of 1-Tosyl-2,3,4,5-tetrahydro-1H-1-benzoazepine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. 1-Tosyl-2,3,4,5-tetrahydro-1H-1-benzoazepine has also been shown to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
1-Tosyl-2,3,4,5-tetrahydro-1H-1-benzoazepine has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, motivation, and reward. 1-Tosyl-2,3,4,5-tetrahydro-1H-1-benzoazepine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, 1-Tosyl-2,3,4,5-tetrahydro-1H-1-benzoazepine has been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Tosyl-2,3,4,5-tetrahydro-1H-1-benzoazepine has several advantages for lab experiments. It has been well-studied and has a well-established synthesis method. Additionally, 1-Tosyl-2,3,4,5-tetrahydro-1H-1-benzoazepine has been shown to have potential therapeutic properties, making it a promising candidate for further research. However, there are also some limitations to using 1-Tosyl-2,3,4,5-tetrahydro-1H-1-benzoazepine in lab experiments. It has been shown to have low solubility in water, which can make it difficult to administer. Additionally, 1-Tosyl-2,3,4,5-tetrahydro-1H-1-benzoazepine has been shown to have some toxic effects at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-Tosyl-2,3,4,5-tetrahydro-1H-1-benzoazepine. One area of research could be to further investigate its potential therapeutic properties, particularly in the treatment of depression, anxiety, and addiction. Additionally, more research could be done to better understand the mechanism of action of 1-Tosyl-2,3,4,5-tetrahydro-1H-1-benzoazepine and how it affects neurotransmitter levels in the brain. Finally, research could be done to develop new synthesis methods for 1-Tosyl-2,3,4,5-tetrahydro-1H-1-benzoazepine that improve its solubility and reduce its toxicity.
Métodos De Síntesis
The synthesis of 1-Tosyl-2,3,4,5-tetrahydro-1H-1-benzoazepine involves the reaction of 2-aminotetralin with p-toluenesulfonyl chloride in the presence of a base. The resulting product is then reduced with sodium borohydride to give 1-Tosyl-2,3,4,5-tetrahydro-1H-1-benzoazepine. This synthesis method has been well-established and has been used in many studies.
Aplicaciones Científicas De Investigación
1-Tosyl-2,3,4,5-tetrahydro-1H-1-benzoazepine has been studied extensively for its potential therapeutic properties. It has been found to have antidepressant, anxiolytic, and antipsychotic effects in animal models. 1-Tosyl-2,3,4,5-tetrahydro-1H-1-benzoazepine has also been shown to have potential as a treatment for drug addiction, as it reduces drug-seeking behavior in rats. Additionally, 1-Tosyl-2,3,4,5-tetrahydro-1H-1-benzoazepine has been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain.
Propiedades
Nombre del producto |
1-Tosyl-2,3,4,5-tetrahydro-1H-1-benzoazepine |
|---|---|
Fórmula molecular |
C17H19NO2S |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)sulfonyl-2,3,4,5-tetrahydro-1-benzazepine |
InChI |
InChI=1S/C17H19NO2S/c1-14-9-11-16(12-10-14)21(19,20)18-13-5-4-7-15-6-2-3-8-17(15)18/h2-3,6,8-12H,4-5,7,13H2,1H3 |
Clave InChI |
VDKPYIVOTCSPGI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC3=CC=CC=C32 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-benzyl-1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B258519.png)

![N-(4-chlorobenzyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B258521.png)


![Methyl 3,3,3-trifluoro-2-[(phenylacetyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate](/img/structure/B258526.png)


![4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine](/img/structure/B258536.png)
![benzyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B258538.png)
![2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone](/img/structure/B258539.png)
![7-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B258541.png)

![3-amino-N-(4-bromophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258551.png)